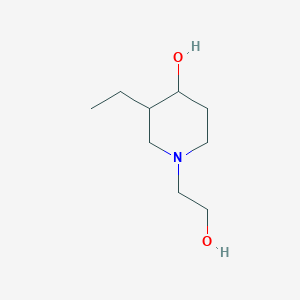
3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol
Übersicht
Beschreibung
“3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” is a heterocyclic organic compound. Piperidines, the class of compounds it belongs to, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C9H19NO2, and its molecular weight is 173.25 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
A novel series of compounds based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template demonstrated varying affinities for dopamine, serotonin, and norepinephrine transporters, suggesting potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Molecular Structure and Intermolecular Interactions
Research on 1-(phenoxyethyl)piperidin-4-ol derivatives has focused on their molecular geometry and intermolecular interactions, contributing to the development of new anticonvulsant drugs. The study of these derivatives' crystal structures through X-ray diffraction revealed significant differences in molecule conformation and intermolecular interactions, highlighting the importance of the methyl substituent and N-oxide formation (Żesławska et al., 2020).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols were designed and synthesized as novel selective estrogen receptor modulators (SERMs), showcasing the potential in the development of therapeutic agents for conditions like breast cancer (Yadav et al., 2011).
Stereochemistry and Enzymatic Synthesis
A study on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate highlighted the potential of using microorganisms to produce high-purity stereoisomers, facilitating the synthesis of compounds with specific stereochemical configurations for various pharmaceutical applications (Guo et al., 2006).
Antagonistic and Agonistic Activity on Receptors
Research into the pharmacological characterization of compounds such as Ro 63-1908, a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, provided insights into the development of neuroprotective and anticonvulsant agents, showcasing the therapeutic potential in neurological conditions (Gill et al., 2002).
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. For example, some piperidine derivatives have been found to act as antagonists for the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into cells .
Mode of Action
For instance, piperidine derivatives that act as CCR5 antagonists prevent HIV-1 from entering cells by blocking the interaction between the virus and the CCR5 receptor .
Biochemical Pathways
Piperidine derivatives that act as ccr5 antagonists would affect the pathways related to hiv-1 entry into cells .
Result of Action
Piperidine derivatives that act as ccr5 antagonists can prevent hiv-1 from entering cells, potentially slowing the progression of hiv infection .
Zukünftige Richtungen
While specific future directions for “3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for piperidine derivatives.
Eigenschaften
IUPAC Name |
3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-8-7-10(5-6-11)4-3-9(8)12/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHRXODTAUFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)

![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)


